

Cyclapolin 9: A Technical Guide to its Effects on the Cell Cycle

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Compound of Interest

Compound Name: Cyclapolin 9

Cat. No.: B2936985

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Abstract

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression. This technical guide provides an in-depth overview of the effects of **Cyclapolin 9** on the cell cycle, with a focus on its mechanism of action, quantitative effects on cell cycle distribution, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

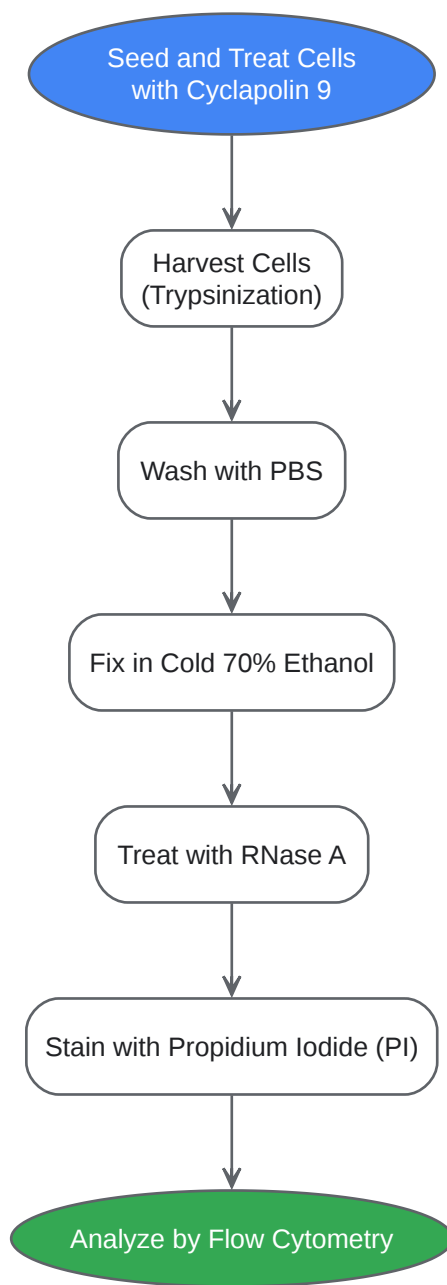
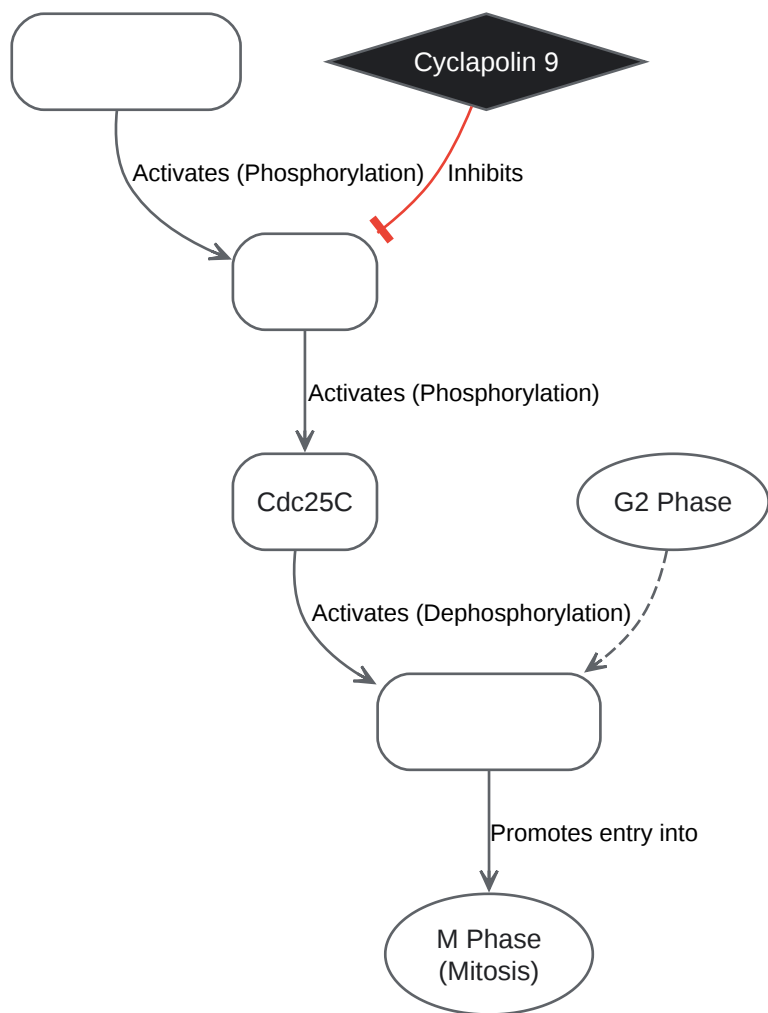
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis, including the G2/M transition, spindle assembly, and cytokinesis. [1] Dysregulation of PLK1 activity is frequently observed in various human cancers, making it an attractive target for therapeutic intervention. **Cyclapolin 9** has emerged as a valuable tool for studying the cellular functions of PLK1 and as a potential lead compound for the development of novel anti-cancer agents. This guide will delve into the specifics of its interaction with PLK1 and the subsequent cellular consequences.

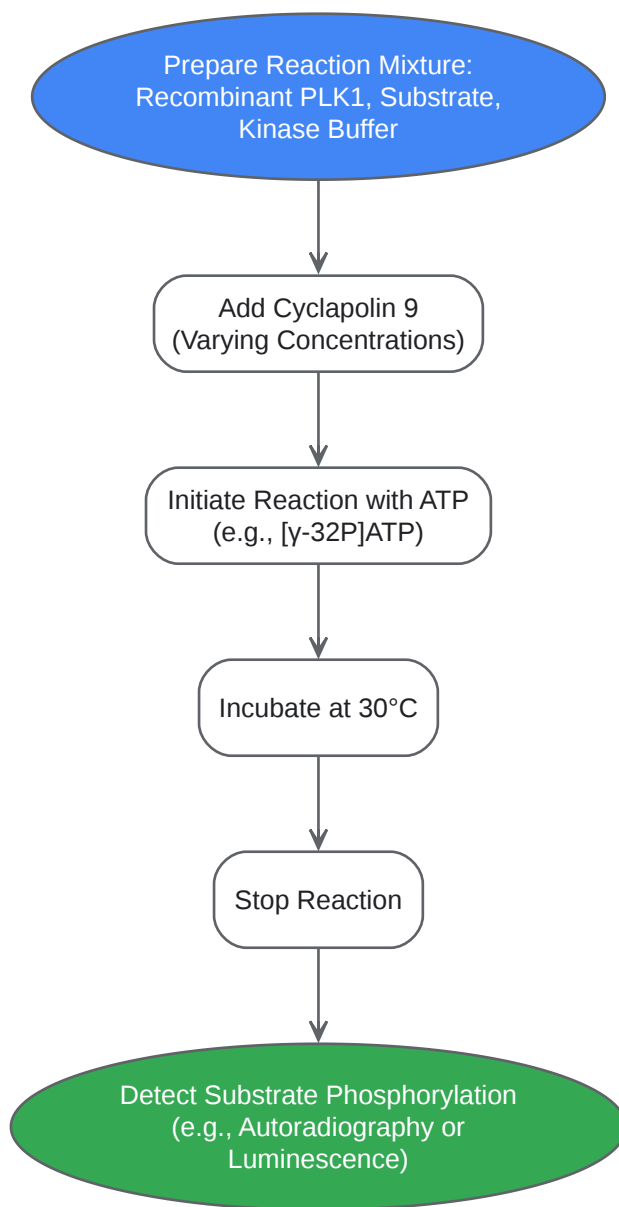
Mechanism of Action

Cyclapolin 9 exerts its biological effects by directly inhibiting the kinase activity of PLK1. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK1 kinase domain. [2] This binding prevents the phosphorylation of PLK1 substrates, thereby disrupting the downstream signaling pathways that are essential for mitotic progression.

Signaling Pathway

The inhibition of PLK1 by **Cyclapolin 9** disrupts a key signaling cascade that governs the entry into and progression through mitosis. A simplified representation of this pathway is illustrated below.





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References

- 1. Kinome inhibition reveals a role for polo-like kinase 1 in targeting post-transcriptional control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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